2-(4-Fluoro-2-methylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a 4-fluoro-2-methylphenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the fluorinated phenyl group, which can enhance its chemical properties and biological activity.
2-(4-Fluoro-2-methylphenyl)azetidine belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are significant in medicinal chemistry due to their structural versatility and ability to interact with biological targets.
The synthesis of 2-(4-Fluoro-2-methylphenyl)azetidine can be achieved through several methods:
The synthetic route often requires careful control of reaction conditions (temperature, pressure, and time) to optimize yield and purity. The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.
The molecular structure of 2-(4-Fluoro-2-methylphenyl)azetidine features:
The structure can be represented using various notation systems, including SMILES and InChI formats.
2-(4-Fluoro-2-methylphenyl)azetidine can undergo several types of chemical reactions:
Understanding these reactions is crucial for modifying the compound's structure to enhance its efficacy for specific applications.
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)azetidine is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures may influence signaling pathways or metabolic processes .
Further research is required to clarify these interactions and determine the specific pharmacodynamics involved.
Due to its unique structure, 2-(4-Fluoro-2-methylphenyl)azetidine has potential applications in:
Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and strategic role in modulating drug-like characteristics. The ring strain inherent to azetidine (approximately 25–27 kcal/mol) enhances reactivity and influences conformation, enabling distinct binding interactions with biological targets compared to larger cyclic amines like piperidine or pyrrolidine [1] [5]. This strain, coupled with the basicity of the ring nitrogen (pKa ~11.4 for unsubstituted azetidine), facilitates targeted molecular recognition in enzyme active sites and receptor pockets.
The incorporation of azetidine scaffolds significantly improves metabolic stability and pharmacokinetic profiles. Studies demonstrate that azetidine-containing compounds exhibit enhanced membrane permeability and blood-brain barrier penetration relative to their five- or six-membered ring counterparts, making them particularly valuable for central nervous system (CNS) therapeutics [1] [2]. For instance, azetidine-based libraries designed for CNS applications are optimized using calculated descriptors such as topological polar surface area (TPSA), LogP, and molecular weight to balance lipophilicity and solubility [1]. The scaffold's compact size enables efficient exploration of three-dimensional chemical space, often leading to improved potency and selectivity. Synthetic methodologies like ring-closing metathesis and intramolecular cyclizations enable diverse functionalization patterns, including spiro-, fused, and bridged architectures, further expanding their utility in drug discovery [1] [5].
Table 1: Biologically Active Azetidine-Containing Drugs and Applications
Compound Name | Therapeutic Area | Key Structural Features |
---|---|---|
Cobimetinib | Anticancer (MEK inhibitor) | 3-Substituted azetidine amide |
Baricitinib | Rheumatoid arthritis (JAK inhibitor) | N-Sulfonyl azetidine |
Delafloxacin | Antibacterial (quinolone) | 3-Hydroxyazetidine side chain |
MK-0731 | KSP inhibitor (clinical candidate) | Axial fluorinated piperidine bioisostere |
GDC-0927 | Breast cancer (ER degrader) | 3-Fluoromethylazetidine linker |
Fluorinated aryl groups, particularly 4-fluoro-2-methylphenyl, confer distinct advantages in drug design through electronic, steric, and metabolic mechanisms. Fluorine’s high electronegativity (3.98 Pauling scale) induces polar interactions and modulates the pKa of adjacent functional groups, enhancing binding affinity. The 4-fluoro-2-methylphenyl group specifically combines ortho-methyl steric effects with para-fluorine electronic effects, creating a multifaceted pharmacophore element [2] [4]. This substituent influences molecular conformation through gauche effects and orthogonal dipole arrangements, potentially locking bioactive conformations via intramolecular non-covalent interactions.
Metabolically, fluorine substitution retards oxidative degradation by cytochrome P450 enzymes, particularly at para positions on aryl rings, where hydroxylation constitutes a major deactivation pathway. The methyl group at the ortho position provides additional steric shielding of vulnerable sites [7]. Fluorine’s impact on lipophilicity (Hansch π parameter: 0.14) balances membrane permeability and aqueous solubility, critical for oral bioavailability. In the context of azetidine derivatives, fluorinated aryl groups enhance rotational restraint around the C(aryl)-N(azetidine) bond, reducing conformational entropy penalties upon target binding [2] [4]. Computational analyses reveal that the 4-fluoro-2-methylphenyl group exhibits optimal π-stacking capabilities with protein aromatic residues while maintaining low steric demand, enabling high complementarity in hydrophobic binding pockets.
Table 2: Effects of Fluorination Patterns on Piperidine/Azetidine Bioactivity
Fluorination Pattern | Conformational Effect | Biological Impact |
---|---|---|
3-Fluoro (axial) | Charge-dipole stabilization (C–F⋯HN+) | Increased target residence time (e.g., MK-0731) |
3,5-Difluoro (all-cis) | 1,3-Diaxial F-F repulsion minimization | Enhanced metabolic stability |
4-Fluorophenyl | Altered dipole vector | Improved membrane permeability |
3-Fluoromethylazetidine | Steric bulk with polar interaction | Tunable linker properties (e.g., GDC-0927) |
The therapeutic exploration of azetidines evolved from foundational work on β-lactam antibiotics. While penicillin and cephalosporin frameworks dominated early antibiotic research, the discovery of monobactams (e.g., Aztreonam) validated azetidinones as standalone pharmacophores [3] [4]. The 1990s witnessed a strategic shift toward non-antibiotic applications, driven by advances in synthetic methodologies like the Staudinger ketene-imine cycloaddition and transition-metal-catalyzed C–N bond formations. These techniques enabled efficient construction of sterically congested 3,3-disubstituted azetidines previously inaccessible through classical nucleophilic displacement routes [1] [5].
Key milestones include Carreira’s development of oxetane/azetidine bioisosteres (2010s) and Baran’s strain-release "azetidinylation" protocols using azabicyclo[1.1.0]butane reagents [2] [5]. The latter technique facilitated late-stage functionalization of complex molecules, accelerating structure-activity relationship (SAR) studies. Concurrently, the emergence of fluorination strategies—particularly dearomatization-hydrogenation of fluoropyridines—enabled stereocontrolled synthesis of all-cis multifluorinated piperidines and azetidines, addressing longstanding challenges in diastereoselective fluorination [7]. Modern applications leverage scaffold hybridization, combining azetidine cores with fluorinated aryl groups, heterocycles, and sp3-rich fragments. This evolution is exemplified by drugs like Cobimetinib (2015) and pre-clinical candidates featuring 3-fluoromethylazetidine linkers in PROTAC degraders (e.g., GDC-0927), highlighting the scaffold’s adaptability to contemporary modalities [2] [5].
The integration of computational methods has further refined azetidine design, enabling prediction of ring conformation, fluorine orientation effects, and metabolic fate. Quantitative structure-property relationship (QSPR) models now guide the rational incorporation of 2-(4-fluoro-2-methylphenyl)azetidine motifs to optimize bioavailability and target engagement, cementing their status as versatile pharmacophores in modern drug discovery [1] [7].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7